But-2-ene-1,4-diol;propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

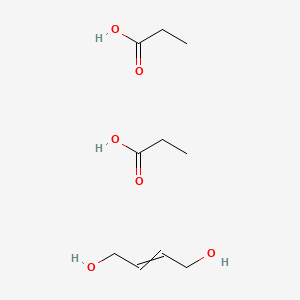

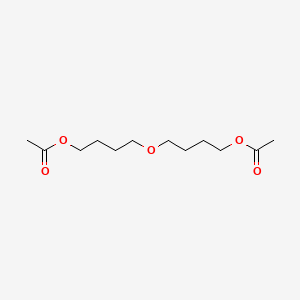

But-2-ene-1,4-diol and propanoic acid are two distinct chemical compounds. But-2-ene-1,4-diol, also known as 2-butene-1,4-diol, is an organic compound with the formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. Propanoic acid, also known as propionic acid, is a carboxylic acid with the formula C3H6O2. It is a simple carboxylic acid with a three-carbon chain and a carboxyl group (-COOH) at the end.

Métodos De Preparación

But-2-ene-1,4-diol

But-2-ene-1,4-diol can be synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the use of Raney® nickel catalysts in both batch and continuous stirred tank reactor (CSTR) modes. The reaction proceeds through three characteristic regions, with the intermediate cis-2-butene-1,4-diol being formed preferentially in the first step .

Propanoic Acid

Propanoic acid is typically produced through the hydrolysis of propionitrile or the oxidation of propionaldehyde. Industrially, it can also be produced by the fermentation of carbohydrates by certain bacteria.

Análisis De Reacciones Químicas

But-2-ene-1,4-diol

But-2-ene-1,4-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxobutanedioic acid using hot and acidified potassium permanganate (KMnO4).

Hydrogenation: It can be hydrogenated to form 1,4-butanediol.

Cyclodehydration: It can react with active methylene compounds to form 2-vinyl-2,3-dihydrofurans.

Propanoic Acid

Propanoic acid undergoes typical carboxylic acid reactions, such as:

Aplicaciones Científicas De Investigación

But-2-ene-1,4-diol

But-2-ene-1,4-diol is used in scientific research for studying isomerization versus hydrogenation and hydrogenolysis reactions. It is also used in the synthesis of insecticides, pharmaceuticals, and vitamins such as endosulfan, vitamin A, and vitamin B6 .

Propanoic Acid

Propanoic acid has various applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis.

Biology: It is used as a preservative in food and feed due to its antimicrobial properties.

Medicine: It is used in the production of pharmaceuticals.

Industry: It is used in the manufacture of cellulose acetate propionate and herbicides.

Mecanismo De Acción

But-2-ene-1,4-diol

The mechanism of action of but-2-ene-1,4-diol involves its ability to undergo various chemical reactions, such as oxidation and hydrogenation. These reactions are facilitated by the presence of hydroxyl groups and the double bond in its structure. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Propanoic Acid

Propanoic acid exerts its effects through its carboxyl group, which can participate in various chemical reactions. Its antimicrobial properties are due to its ability to disrupt the cell membranes of microorganisms. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparación Con Compuestos Similares

But-2-ene-1,4-diol

Similar compounds to but-2-ene-1,4-diol include:

1,4-Butanediol: A saturated diol with similar chemical properties but without the double bond.

2-Butyne-1,4-diol: An alkyne diol that can be hydrogenated to form but-2-ene-1,4-diol.

Propanoic Acid

Similar compounds to propanoic acid include:

Acetic Acid: A two-carbon carboxylic acid with similar chemical properties.

Butanoic Acid: A four-carbon carboxylic acid with similar chemical properties.

Propiedades

Número CAS |

1572-83-4 |

|---|---|

Fórmula molecular |

C10H20O6 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

but-2-ene-1,4-diol;propanoic acid |

InChI |

InChI=1S/C4H8O2.2C3H6O2/c5-3-1-2-4-6;2*1-2-3(4)5/h1-2,5-6H,3-4H2;2*2H2,1H3,(H,4,5) |

Clave InChI |

IXYNMBFUNYVOQN-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)O.CCC(=O)O.C(C=CCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)

![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)

![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)

![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)

![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)